molecular formula C21H21NO5S2 B2364582 Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-85-6

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2364582
CAS No.: 946322-85-6
M. Wt: 431.52
InChI Key: KXMPICXQOBACDW-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene derivatives with reduced functional groups.

    Substitution: Formation of new thiophene derivatives with substituted sulfonamide groups.

Scientific Research Applications

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
  • Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-fluorophenyl)thiophene-2-carboxylate

Uniqueness

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the 2-methoxyphenyl and 4-methylphenyl groups, which may confer specific biological activities and chemical properties that are distinct from other similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-4-27-21(23)19-20(16(13-28-19)15-11-9-14(2)10-12-15)29(24,25)22-17-7-5-6-8-18(17)26-3/h5-13,22H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMPICXQOBACDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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